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Compound of Interest

Compound Name: 1-Iodooctane-D17

Cat. No.: B3044150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

1-iodooctane and its deuterated analogue. Understanding these properties is crucial for

applications in drug development, mechanistic studies, and as a tracer in various chemical and

biological processes. Deuteration, the substitution of hydrogen with its heavier isotope

deuterium, can subtly but significantly alter the physical and chemical characteristics of a

molecule, impacting its metabolic stability, reaction kinetics, and spectroscopic signature.

Core Physicochemical Properties
The following tables summarize the key physicochemical properties of both standard (protium-

containing) 1-iodooctane and the predicted properties of its perdeuterated counterpart, 1-
iodooctane-d17. The data for the non-deuterated compound is compiled from various sources,

while the values for the deuterated compound are estimated based on established principles of

kinetic isotope effects.

Table 1: General Properties of 1-Iodooctane and Deuterated 1-Iodooctane
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Property 1-Iodooctane
Deuterated 1-Iodooctane
(1-Iodooctane-d17)
(Estimated)

Molecular Formula C₈H₁₇I C₈D₁₇I

Molecular Weight 240.13 g/mol [1] 257.23 g/mol

CAS Number 629-27-6[2] Not available

Table 2: Physical Properties of 1-Iodooctane and Deuterated 1-Iodooctane

Property 1-Iodooctane
Deuterated 1-Iodooctane
(1-Iodooctane-d17)
(Estimated)

Melting Point -46 °C to -45 °C Slightly higher than -46 °C

Boiling Point 225-226 °C
Slightly higher than 225-226

°C

Density 1.33 g/mL at 25 °C > 1.33 g/mL at 25 °C

Refractive Index (n20/D) 1.4878 Slightly higher than 1.4878

Viscosity Not available Expected to be slightly higher

Note on Estimated Values: The properties for deuterated 1-iodooctane are predicted based on

the known effects of deuteration. The increased mass of deuterium leads to stronger

intermolecular van der Waals forces, which generally results in a higher boiling point, melting

point, density, and viscosity. The change in refractive index is also anticipated due to alterations

in molecular polarizability.

The Impact of Deuteration: A Logical Overview
The substitution of protium with deuterium introduces subtle yet significant changes in the

physicochemical properties of 1-iodooctane. This is primarily due to the greater mass of the

deuterium atom compared to the protium atom. The diagram below illustrates the logical flow of
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how this fundamental difference in mass translates to observable changes in macroscopic

properties.

Impact of Deuteration on Physicochemical Properties

Fundamental Isotopic Difference

Molecular Level Effects

Macroscopic Physicochemical Properties

Increased Nuclear Mass (D vs. H)

Stronger Intermolecular van der Waals Forces Lower Zero-Point Energy of C-D vs. C-H bonds

Higher Boiling Point Higher Melting Point Higher Density Higher Viscosity Altered Refractive Index

affects polarizability

Click to download full resolution via product page

Caption: Logical flow from the fundamental mass difference of deuterium to its effects on the

macroscopic physicochemical properties of 1-iodooctane.

Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the

physicochemical properties of both deuterated and non-deuterated 1-iodooctane.
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Synthesis of Deuterated 1-Iodooctane (Illustrative
Example: 1-Iodooctane-d17)
A plausible synthetic route to perdeuterated 1-iodooctane involves the reduction of a

deuterated carboxylic acid followed by iodination.

1. Synthesis of Octanoic-d15 Acid:

Reaction: Heptanoic acid is subjected to multiple cycles of H/D exchange at the α-position

using D₂O and a base catalyst (e.g., NaOD). This is followed by a reduction of the carboxylic

acid to the alcohol and subsequent oxidation back to the carboxylic acid to exchange the

hydrogens on the other carbon atoms. This cycle is repeated to achieve high levels of

deuteration.

Protocol:

Heptanoic acid is refluxed with a solution of sodium deuteroxide (NaOD) in D₂O for 24

hours.

The deuterated heptanoic acid is isolated and then reduced using lithium aluminum

deuteride (LiAlD₄) in anhydrous THF to yield heptanol-d15.

The heptanol-d15 is then oxidized back to heptanoic-d15 acid using a standard oxidizing

agent like Jones reagent prepared with D₂SO₄.

The cycle is repeated to increase the deuterium incorporation.

Finally, the deuterated heptanoic acid is carboxylated using deuterated methyl magnesium

iodide (CD₃MgI) followed by hydrolysis with D₂O to yield octanoic-d15 acid.

2. Reduction of Octanoic-d15 Acid to Octanol-d17:

Reaction: The deuterated carboxylic acid is reduced to the corresponding alcohol.

Protocol:

Octanoic-d15 acid is dissolved in anhydrous tetrahydrofuran (THF).
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The solution is slowly added to a stirred suspension of lithium aluminum deuteride (LiAlD₄)

in anhydrous THF at 0 °C.

The reaction mixture is then refluxed for 4 hours.

After cooling, the reaction is quenched by the sequential addition of D₂O, 15% NaOD in

D₂O, and then more D₂O.

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium

sulfate.

The solvent is removed under reduced pressure to yield octanol-d17.

3. Conversion of Octanol-d17 to 1-Iodooctane-d17:

Reaction: The deuterated alcohol is converted to the corresponding iodide via an Appel

reaction.

Protocol:

To a solution of triphenylphosphine in anhydrous dichloromethane (DCM) is added iodine

(I₂) portion-wise at 0 °C.

A solution of octanol-d17 in anhydrous DCM is then added dropwise.

The reaction is stirred at room temperature for 3 hours.

The reaction mixture is then washed with saturated aqueous sodium thiosulfate solution,

water, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 1-
iodooctane-d17.

Determination of Physicochemical Properties
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Standard analytical methods are employed to determine the physicochemical properties.

1. Melting and Boiling Point Determination:

Melting Point: A calibrated differential scanning calorimeter (DSC) is used. A small sample is

hermetically sealed in an aluminum pan and cooled to a temperature below the expected

melting point. The sample is then heated at a constant rate (e.g., 2 °C/min), and the onset of

the melting endotherm is recorded as the melting point.

Boiling Point: The boiling point is determined using a micro-boiling point apparatus. The

sample is placed in a capillary tube with a sealed end inverted within it. The setup is heated

in a controlled temperature bath, and the temperature at which a steady stream of bubbles

emerges from the inner capillary is recorded as the boiling point.

2. Density Measurement:

A calibrated oscillating U-tube density meter is used. The instrument is calibrated with dry air

and deionized water. The sample is injected into the U-tube, and the instrument measures

the oscillation frequency, which is then converted to a density value at a precisely controlled

temperature (e.g., 25.00 ± 0.01 °C).

3. Refractive Index Measurement:

A calibrated Abbe refractometer with a constant temperature water bath is used. A few drops

of the sample are placed on the prism, and the refractive index (nD) is measured at the

sodium D-line (589 nm) at a controlled temperature (e.g., 20.0 ± 0.1 °C).

4. Viscosity Measurement:

A calibrated Ubbelohde viscometer is used in a constant temperature bath. The flow time of

the liquid between two marked points is measured. The kinematic viscosity is calculated from

the flow time and the viscometer constant. The dynamic viscosity is then obtained by

multiplying the kinematic viscosity by the density of the liquid at the same temperature.

This guide provides a foundational understanding of the physicochemical properties of

deuterated 1-iodooctane. For specific applications, it is recommended that these properties be

determined experimentally for the synthesized deuterated compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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